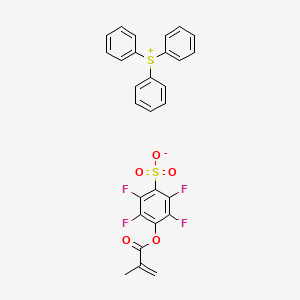
Triphenylsulfonium 2,3,5,6-tetrafluoro-4-(methacryloyloxy)benzenesulfonate
Cat. No. B1393215
Key on ui cas rn:
915090-37-8
M. Wt: 576.6 g/mol
InChI Key: HOMIPVFSNRXVAD-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
Patent
US08900792B2
Procedure details


To a mixture of sodium 2,3,5,6-tetrafluoro-4-(methacryloyloxy)benzene sulfonate (52.0 g, 0.1516 mol) and triphenylsulfonium bromide (42.50 g, 0.1238 mol) was added 300 mL of distilled, de-ionized water and 300 mL of CH2Cl2. The reaction mixture was stirred at room temperature over the weekend. Stirring was stopped and the organic layer was isolated and washed twice with a 1% solution of aqueous ammonium hydroxide (175 mL), and five times with distilled, de-ionized water (250 mL), dried over sodium sulfate, and filtered. A few crystals (about 12.5 mg) of hydroquinone were added and the solvent was completely distilled under reduced pressure to yield the product as a pale, yellow oil. The product was dissolved at 50 wt % in acetonitrile for further use. 1H NMR (500 MHz, acetone-d6, δ ppm): 7.8 (m, 15H), 6.5 (s, 1H), 6.1 (s, 1H), 2.1 (s, 3H). 19F NMR (300 MHz, acetone-d6, δ ppm): −157 (s, 2F), −140 (s, 2F).
Name
sodium 2,3,5,6-tetrafluoro-4-(methacryloyloxy)benzene sulfonate
Quantity
52 g
Type
reactant
Reaction Step One



Identifiers


|
REACTION_CXSMILES
|
[F:1][C:2]1[C:7]([F:8])=[C:6]([O:9][C:10](=[O:14])[C:11]([CH3:13])=[CH2:12])[C:5]([F:15])=[C:4]([F:16])[C:3]=1[S:17]([O-:20])(=[O:19])=[O:18].[Na+].[Br-].[C:23]1([S+:29]([C:36]2[CH:41]=[CH:40][CH:39]=[CH:38][CH:37]=2)[C:30]2[CH:35]=[CH:34][CH:33]=[CH:32][CH:31]=2)[CH:28]=[CH:27][CH:26]=[CH:25][CH:24]=1>C(#N)C>[F:1][C:2]1[C:7]([F:8])=[C:6]([O:9][C:10](=[O:14])[C:11]([CH3:13])=[CH2:12])[C:5]([F:15])=[C:4]([F:16])[C:3]=1[S:17]([O-:20])(=[O:19])=[O:18].[C:36]1([S+:29]([C:23]2[CH:24]=[CH:25][CH:26]=[CH:27][CH:28]=2)[C:30]2[CH:35]=[CH:34][CH:33]=[CH:32][CH:31]=2)[CH:37]=[CH:38][CH:39]=[CH:40][CH:41]=1 |f:0.1,2.3,5.6|
|
Inputs


Step One
|
Name
|
sodium 2,3,5,6-tetrafluoro-4-(methacryloyloxy)benzene sulfonate
|
|
Quantity
|
52 g
|
|
Type
|
reactant
|
|
Smiles
|
FC1=C(C(=C(C(=C1F)OC(C(=C)C)=O)F)F)S(=O)(=O)[O-].[Na+]
|
|
Name
|
|
|
Quantity
|
42.5 g
|
|
Type
|
reactant
|
|
Smiles
|
[Br-].C1(=CC=CC=C1)[S+](C1=CC=CC=C1)C1=CC=CC=C1
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(C)#N
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The reaction mixture was stirred at room temperature over the weekend
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added 300 mL
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
of distilled
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
Stirring
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the organic layer was isolated
|
WASH
|
Type
|
WASH
|
|
Details
|
washed twice with a 1% solution of aqueous ammonium hydroxide (175 mL), and five times
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
with distilled
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
de-ionized water (250 mL), dried over sodium sulfate
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
A few crystals (about 12.5 mg) of hydroquinone were added
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
the solvent was completely distilled under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to yield the product as a pale, yellow oil
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
FC1=C(C(=C(C(=C1F)OC(C(=C)C)=O)F)F)S(=O)(=O)[O-].C1(=CC=CC=C1)[S+](C1=CC=CC=C1)C1=CC=CC=C1
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
